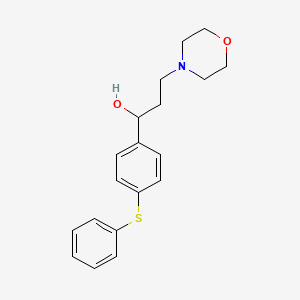

3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol

Description

3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol is a synthetic organic compound characterized by a propanol backbone substituted with a morpholine ring at the 3-position and a 4-(phenylthio)phenyl group at the 1-position.

This compound is structurally distinct from simpler propanol derivatives (e.g., 1-(4-methylphenyl)-1-propanol, CAS 25574-04-3) due to its dual functionalization with heterocyclic and sulfur-containing aromatic groups . While direct pharmacological data on this specific compound are scarce, its structural analogs are frequently explored in oncology and kinase inhibition research, as seen in compounds like BAY80-6946 and GDC-0980, which share morpholine-related motifs .

Properties

CAS No. |

6317-79-9 |

|---|---|

Molecular Formula |

C19H23NO2S |

Molecular Weight |

329.5 g/mol |

IUPAC Name |

3-morpholin-4-yl-1-(4-phenylsulfanylphenyl)propan-1-ol |

InChI |

InChI=1S/C19H23NO2S/c21-19(10-11-20-12-14-22-15-13-20)16-6-8-18(9-7-16)23-17-4-2-1-3-5-17/h1-9,19,21H,10-15H2 |

InChI Key |

AZTRQXRPMSNRGO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCC(C2=CC=C(C=C2)SC3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.

Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

Formation of the Propanol Moiety: The final step involves the addition of the propanol moiety through a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The phenylthio group can be reduced to a phenyl group.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Scientific Research Applications

3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol is of interest in the design and synthesis of biologically active molecules. Research indicates that the compound can be synthesized through chemical reactions involving morpholine derivatives and phenylthio-substituted aromatic compounds.

Potential applications:

- Cancer Research: Referenced in studies focusing on the design and synthesis of biologically active molecules, particularly in the context of cancer research.

- Drug Development: The compound's structure suggests it could interact with biological targets, making it a candidate for further research in drug development.

- Synthesis of Cytotoxic Agents: Derivatives of morpholine, such as morpholinylethoxy groups, have been evaluated as cytotoxic agents .

Chemical Reactions

3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol can undergo several chemical reactions, with specific conditions depending on the desired transformation and the reactivity of the substituents present on the molecule. The mechanism of action for this compound often involves interaction with biological targets such as enzymes or receptors. Quantitative data regarding binding affinities and specific biological pathways require extensive experimental validation.

Mechanism of Action

The mechanism of action of 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenylthio group are key functional groups that enable binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Morpholine-Containing Analogs

Morpholine rings are common in kinase inhibitors due to their ability to modulate solubility and target binding. Key comparisons include:

Key Differences :

- The target compound lacks the fused heterocyclic cores (e.g., quinazoline, thienopyrimidine) seen in clinical-stage analogs, which are critical for kinase binding.

- Its phenylthio group may confer unique metabolic stability compared to oxygen-linked morpholine derivatives (e.g., BAY80-6946’s morpholinopropoxy group) .

Phenyl-Substituted Propanols

Simpler propanol derivatives highlight the impact of substituent complexity:

Key Insights :

Sulfur-Containing Analogs

Sulfur atoms in aromatic systems (e.g., phenylthio) influence reactivity and metabolism:

- Demonstrated clinical efficacy in leukemia but with higher hepatotoxicity risk compared to sulfur-containing analogs .

- However, this remains speculative without direct data.

Biological Activity

3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol

- Molecular Formula : C16H19NOS

- Molecular Weight : 285.40 g/mol

The compound features a morpholine ring, a phenylthio group, and a propanol backbone, which are crucial for its biological activity.

Research indicates that compounds similar to 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol exhibit various mechanisms of action, including:

- Inhibition of Protein Kinases : Some derivatives have shown the ability to inhibit tyrosine kinases, which play a significant role in cell signaling pathways related to cancer proliferation .

- Antifungal Activity : Similar thiazole derivatives have been reported to possess antifungal properties, potentially applicable to the compound .

Biological Activity and Efficacy

The biological activities of 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol can be summarized as follows:

Case Studies

- Protein Kinase Inhibition : A study demonstrated that compounds with similar structures effectively inhibited Bcr-Abl kinase activity, which is implicated in chronic myeloid leukemia (CML). This inhibition led to reduced proliferation of leukemic cells in vitro .

- Antifungal Properties : A related series of compounds showed promising antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard treatments .

- Trypanosomiasis Targeting : Research has highlighted the potential of morpholine derivatives in targeting trypanothione synthetase, a key enzyme in trypanosomatids. This could lead to the development of new treatments for diseases like Chagas disease and sleeping sickness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.